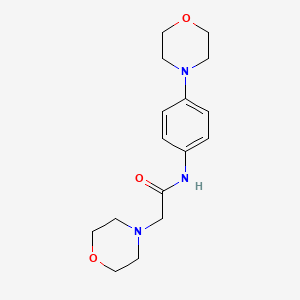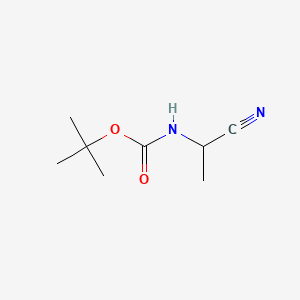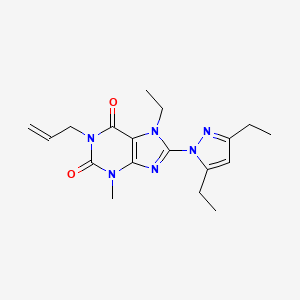![molecular formula C22H23N5O3 B2403866 7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 420831-89-6](/img/structure/B2403866.png)
7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolopyrimidines are a class of compounds that have been studied for their diverse biological activities . They are known to exhibit antimicrobial, antiviral, and anti-inflammatory properties . The presence of the triazole and pyrimidine moieties in these compounds contributes to their pharmacological properties .
Molecular Structure Analysis
The molecular structure of triazolopyrimidines consists of a triazole ring fused with a pyrimidine ring . This structure can accommodate a broad range of substituents, which allows for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidines can vary widely depending on their exact structure and substitutions. For example, some triazolopyrimidines are known to be very thermostable .Aplicaciones Científicas De Investigación
- Researchers have investigated the antimalarial potential of this compound. It has been used as a reactant for synthesizing dihydroorotate dehydrogenase inhibitors with antimalarial activity . Further studies are needed to explore its efficacy against specific malaria strains.
- Incorporating a 1,2,4-triazolo[1,5-a]pyrimidine moiety into ursolic acid derivatives has shown unexpected improvements in anti-inflammatory activity . This suggests that the compound may have therapeutic potential in managing inflammatory conditions.
- Preliminary investigations indicate that certain derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, some compounds demonstrated superior cytotoxicity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells compared to the standard drug sorafenib . Further studies are warranted to explore its mechanism of action and potential as an anticancer agent.
- The compound has been studied for its binding affinity to HIV TAR RNA. Investigating its interactions with RNA molecules could provide insights into its biological effects and potential therapeutic applications .
- Researchers have developed eco-friendly methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines, including this compound. Microwave-mediated, catalyst-free approaches have been established, contributing to green chemistry practices .
Antimalarial Activity
Anti-Inflammatory Properties
Cancer Research
RNA Binding Studies
Synthetic Methodology
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13-5-8-16(9-6-13)26-21(28)19-14(2)25-22-23-12-24-27(22)20(19)15-7-10-17(29-3)18(11-15)30-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHZAAYURRFZOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,5-dimethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2403784.png)
![Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate](/img/structure/B2403787.png)
![N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2403788.png)

![Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2403790.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2403794.png)

![5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2403796.png)


![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide](/img/structure/B2403802.png)
![N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2403803.png)

![Ethyl 4-({[2-(3-hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B2403805.png)